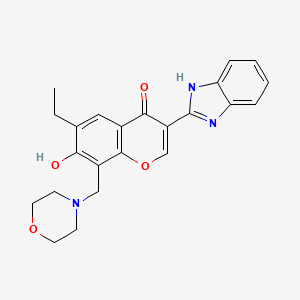

![molecular formula C14H19ClN2 B2882576 N-[(3-氯苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺 CAS No. 682778-37-6](/img/structure/B2882576.png)

N-[(3-氯苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺

描述

“N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a complex organic compound. It contains an azabicyclo[2.2.2]octane core, which is a type of nitrogen-containing bicyclic compound . The compound also has a chlorophenyl group and a methyl group attached to the nitrogen atom .

Synthesis Analysis

The synthesis of such compounds generally involves the use of a base or catalyst to promote the formation of the bicyclic structure . The 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used as a base, catalyst, and reagent in organic synthesis .Molecular Structure Analysis

The azabicyclo[2.2.2]octane core is a common structural motif in many biologically active compounds . The presence of the nitrogen atom in the ring system can have significant effects on the compound’s reactivity and biological activity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitrogen atom and the chlorophenyl group. The nitrogen atom could act as a nucleophile in reactions, while the chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrogen atom could make the compound a base, and the chlorophenyl group could increase its lipophilicity .科学研究应用

物质 P 受体拮抗作用

N-[(3-氯苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺已被发现为物质 P (NK1) 受体的有效非肽拮抗剂。它有效抑制 3H 标记的物质 P 结合,并在 NK1 单受体分析(例如狗颈动脉制备)中作为经典竞争性拮抗剂。已显示它可以抑制大鼠的物质 P 诱导的唾液分泌,而不会影响 NK2、NK3 或其他受体,表明其作为 NK1 拮抗剂的选择性。该化合物可能有助于研究物质 P 的生理特性及其在疾病中的作用 (Snider et al., 1991)。

晶体结构表征

该化合物也一直是晶体结构表征研究的主题。例如,(1R,2R,3R,5S)-3-(3-氯苯基)-1-羟基-2-甲基-6-苯基-8-氧杂-6-氮杂双环[3.2.1]辛烷-7-酮等衍生物已使用 1H 和 13C NMR 以及 HRMS 光谱合成和表征。X 射线晶体学提供了对其绝对分子构型的见解,揭示了分子间氢键以及甲基和氯苯基的顺式构型,这些构型由弱的分子间 C-H...O 相互作用稳定 (Wu et al., 2015)。

毒蕈碱活性

N-[(3-氯苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺衍生物已被评估其在针对阿尔茨海默病的有效药物开发中的毒蕈碱活性。合成了一系列带有 1-氮杂双环[3.3.0]辛烷环的芳香杂环,其药理学评估表明,其中一些化合物显示出较高的 M1 选择性,表明在治疗神经退行性疾病中具有潜在应用 (Suzuki et al., 1999)。

抗流感病毒活性

研究还探索了具有衍生自 N-[(3-氯苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺的独特胺部分的三环化合物的抗流感病毒活性。这些基于三哌啶结构设计的化合物在体外显示出有效的抗甲型流感病毒活性,并且在小鼠中耐受性良好,突出了它们作为人类新型抗流感病毒药剂的希望 (Oka et al., 2001)。

对映纯氨基酸合成

此外,该化合物已用于对映纯氨基酸的合成。例如,对映纯 (3S,5R,8S)-3-[N-(Boc)氨基]-1-氮杂双环[3.3.0]辛烷-2-酮 8-羧酸是从天冬氨酸 β-醛合成的。这种合成促进了对生物活性肽中构象活性关系的研究,强调了该化合物在高级有机合成和药物化学研究中的效用 (Dietrich & Lubell, 2003)。

未来方向

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2/c15-13-3-1-2-11(8-13)9-16-14-10-17-6-4-12(14)5-7-17/h1-3,8,12,14,16H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHKRPGUMXSZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2882493.png)

![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)

![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)

![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882509.png)

![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)